(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide is an organic compound that features a nitrophenyl group, a thiophene ring, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide typically involves a multi-step process:
Formation of the nitrophenyl intermediate: This step involves nitration of a phenyl ring to introduce the nitro group.
Synthesis of the thiophene derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Coupling reaction: The nitrophenyl intermediate is coupled with the thiophene derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide depends on its specific application:
Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.
Material science: In applications like organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide: Similar structure but with the nitro group in the para position.
(2E)-3-(3-nitrophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-3-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of selective enzyme inhibitors or advanced materials with specific electronic properties.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(15-10-13-5-2-8-20-13)7-6-11-3-1-4-12(9-11)16(18)19/h1-9H,10H2,(H,15,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEHWQCVIZXDIR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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